2-Morpholinopropionamide
Description
2-Morpholinopropionamide is a synthetic organic compound featuring a morpholine ring attached to a propionamide backbone. Morpholine derivatives are widely utilized in pharmaceutical and agrochemical research due to their versatile reactivity and ability to modulate biological activity.
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C7H14N2O2/c1-6(7(8)10)9-2-4-11-5-3-9/h6H,2-5H2,1H3,(H2,8,10) |
InChI Key |
VOBVDLZRCHOSCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)N1CCOCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key attributes of 2-Morpholinopropionamide analogs based on available evidence:
Key Differences and Implications
Functional Group Diversity: Methyl 5-amino-2-morpholinobenzoate contains an aromatic ester and amino group, which may enhance solubility in polar solvents and reactivity in coupling reactions . this compound’s simpler propionamide structure suggests intermediate polarity, balancing solubility and membrane permeability.
Molecular Weight and Applications: Higher molecular weight analogs (e.g., 284.74 g/mol in ) are often employed as pharmaceutical intermediates due to their complex substituents. this compound’s lower molecular weight (~158 g/mol) may favor applications in drug discovery as a fragment or building block.
Safety and Handling: Methyl 5-amino-2-morpholinobenzoate requires stringent safety measures (e.g., eye rinsing for 15 minutes and medical consultation upon exposure) due to its reactive amino and ester groups . this compound’s safety profile is likely less severe given the absence of aromatic or chlorinated substituents.
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